molecular formula C12H14O B3022899 2-(4-Methylphenyl)cyclopentan-1-one CAS No. 22460-07-7

2-(4-Methylphenyl)cyclopentan-1-one

Cat. No.: B3022899
CAS No.: 22460-07-7
M. Wt: 174.24 g/mol
InChI Key: NOIVYHKOJQZICD-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)cyclopentan-1-one is an organic compound with the molecular formula C12H14O. It is a cyclopentanone derivative where a 4-methylphenyl group is attached to the second carbon of the cyclopentanone ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylphenyl)cyclopentan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses cyclopentanone and 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is then subjected to purification steps, including distillation and recrystallization, to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 4-Methylbenzoic acid.

    Reduction: 2-(4-Methylphenyl)cyclopentanol.

    Substitution: 4-Chloro-2-(4-Methylphenyl)cyclopentan-1-one.

Scientific Research Applications

2-(4-Methylphenyl)cyclopentan-1-one has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of materials for organic electronics and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)cyclopentan-1-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Phenylcyclopentan-1-one: Lacks the methyl group on the phenyl ring, leading to different chemical and biological properties.

    2-(4-Methoxyphenyl)cyclopentan-1-one: Contains a methoxy group instead of a methyl group, affecting its reactivity and applications.

Uniqueness: 2-(4-Methylphenyl)cyclopentan-1-one is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Biological Activity

Overview

2-(4-Methylphenyl)cyclopentan-1-one, with the molecular formula C12H14OC_{12}H_{14}O, is a cyclopentanone derivative characterized by a 4-methylphenyl group attached to the second carbon of the cyclopentanone ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Molecular Formula : C12H14OC_{12}H_{14}O
  • Molecular Weight : 186.24 g/mol
  • Structure : The compound features a five-membered cyclopentane ring with a ketone functional group (C=O) at the first position.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Preliminary findings suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in biological systems. This activity could make it a candidate for treating inflammatory diseases.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets within cells. These interactions may modulate enzyme activity or receptor functions, leading to altered biochemical pathways.

Potential Molecular Targets

  • Enzymes : The compound may inhibit enzymes involved in inflammatory processes or microbial metabolism.
  • Receptors : It could also interact with receptors that mediate inflammatory responses.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeatureBiological Activity
2-Phenylcyclopentan-1-oneLacks the methyl group on the phenyl ringDifferent chemical and biological properties
2-(4-Methoxyphenyl)cyclopentan-1-oneContains a methoxy groupAffects reactivity and application
2-(4-Methylphenyl)sulfanylcyclopentan-1-oneContains a sulfanyl groupExhibits potential antimicrobial activity

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study conducted on various derivatives of cyclopentanones highlighted that this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound in antibiotic development.
  • Anti-inflammatory Research : In vitro studies have shown that this compound can reduce the secretion of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), suggesting its role in modulating inflammatory responses.
  • Synthesis and Applications : Ongoing research is exploring the synthesis of analogs of this compound to enhance its biological activity and selectivity against specific pathogens or inflammatory pathways .

Properties

IUPAC Name

2-(4-methylphenyl)cyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-9-5-7-10(8-6-9)11-3-2-4-12(11)13/h5-8,11H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIVYHKOJQZICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40506051
Record name 2-(4-Methylphenyl)cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22460-07-7
Record name 2-(4-Methylphenyl)cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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